molecular formula C21H19N5O2S B11009360 N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-(4-oxoquinazolin-3(4H)-yl)benzamide

N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-(4-oxoquinazolin-3(4H)-yl)benzamide

Cat. No.: B11009360
M. Wt: 405.5 g/mol
InChI Key: OHRWMQFWOWEZCP-UHFFFAOYSA-N
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Description

N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-(4-oxoquinazolin-3(4H)-yl)benzamide is a complex organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

The synthesis of N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-(4-oxoquinazolin-3(4H)-yl)benzamide typically involves multiple steps. One common method includes the condensation of 2-amino-5-tert-butyl-1,3,4-thiadiazole with 4-(4-oxoquinazolin-3(4H)-yl)benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .

Chemical Reactions Analysis

N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-(4-oxoquinazolin-3(4H)-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common reagents and conditions for these reactions include solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-(4-oxoquinazolin-3(4H)-yl)benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-(4-oxoquinazolin-3(4H)-yl)benzamide involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to enzymes or receptors, altering their activity and leading to various physiological effects. For example, its anticancer activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation and survival .

Comparison with Similar Compounds

N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-(4-oxoquinazolin-3(4H)-yl)benzamide can be compared with other thiadiazole derivatives, such as:

    2-amino-5-tert-butyl-1,3,4-thiadiazole: Known for its corrosion inhibition properties.

    1,1-dimethyl-3-(5-tert-butyl-1,3,4-thiadiazol-2-yl)urea: Used in the synthesis of herbicidal compounds.

    N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2,4-dihydroxythiobenzamide: Exhibits fungistatic activity against phytopathogenic fungi.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H19N5O2S

Molecular Weight

405.5 g/mol

IUPAC Name

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-(4-oxoquinazolin-3-yl)benzamide

InChI

InChI=1S/C21H19N5O2S/c1-21(2,3)19-24-25-20(29-19)23-17(27)13-8-10-14(11-9-13)26-12-22-16-7-5-4-6-15(16)18(26)28/h4-12H,1-3H3,(H,23,25,27)

InChI Key

OHRWMQFWOWEZCP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN=C(S1)NC(=O)C2=CC=C(C=C2)N3C=NC4=CC=CC=C4C3=O

Origin of Product

United States

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